REACTION_CXSMILES
|
C[N:2]([CH3:13])[CH:3]=[C:4]([C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1)[CH:5]=O.[C:14](#[N:18])[CH2:15]C#N.[CH3:19][O-:20].[Na+]>CO>[CH3:19][O:20][C:13]1[N:2]=[CH:3][C:4]([C:7]2[CH:8]=[CH:9][N:10]=[CH:11][CH:12]=2)=[CH:5][C:15]=1[C:14]#[N:18] |f:2.3|
|
Name
|
3-dimethylamino-2-(4-pyridinyl)acrolein
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=C(C=O)C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C#N)C=C(C=N1)C1=CC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |